molecular formula C6H7BrN2 B1342914 (2-Bromopyridin-3-yl)methanamine CAS No. 205744-15-6

(2-Bromopyridin-3-yl)methanamine

Cat. No.: B1342914
CAS No.: 205744-15-6
M. Wt: 187.04 g/mol
InChI Key: NQCCXGCXCFAFGB-UHFFFAOYSA-N
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Description

(2-Bromopyridin-3-yl)methanamine is a chemical compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, where a bromine atom is attached to the second position and a methanamine group is attached to the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-Bromopyridin-3-yl)methanamine involves the bromination of 2-aminopyridine. The process typically includes dissolving 2-aminopyridine in an organic solvent, such as toluene, and adding bromine at low temperatures. The reaction mixture is then heated to promote the bromination reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity products .

Mechanism of Action

The mechanism of action of (2-Bromopyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromopyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific bromine and methanamine groups make it a valuable intermediate for synthesizing various complex molecules and exploring new chemical reactions .

Properties

IUPAC Name

(2-bromopyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCCXGCXCFAFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616405
Record name 1-(2-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205744-15-6
Record name 1-(2-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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